N-(3-chlorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Description
The compound N-(3-chlorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide features a fused tricyclic core comprising pyrazolo, thiazolo, and pyrimidinone rings.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O2S/c22-13-5-4-6-14(9-13)24-18(28)10-16-12-30-21-25-19-17(20(29)26(16)21)11-23-27(19)15-7-2-1-3-8-15/h1-9,11,16H,10,12H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVNYXMEXUPSKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the context of enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Chlorophenyl Group : A chlorinated phenyl group that may enhance lipophilicity and biological activity.
- Tetrahydropyrazolo-thiazolo-pyrimidine Core : This fused heterocyclic system is known for its diverse biological activities.
The molecular formula is , and it has a molecular weight of approximately 398.91 g/mol.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Antimicrobial Activity : Research indicates that derivatives of pyrazolo-thiazoles exhibit antimicrobial properties. The presence of the thiazole ring in the compound may contribute to its ability to inhibit bacterial growth.
- Anti-inflammatory Properties : Compounds with similar structures have shown promise as COX-2 inhibitors. The potential for this compound to act as a COX-2 inhibitor could position it as a candidate for anti-inflammatory therapies.
- Cytotoxic Effects : Some studies have reported that related compounds demonstrate cytotoxic activity against various cancer cell lines. This suggests that further investigation into the apoptotic pathways affected by this compound is warranted.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interaction with key enzymes in metabolic pathways.
- Receptor Modulation : Potential binding to receptors involved in inflammatory responses or cell proliferation.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s pyrazolo-thiazolo-pyrimidinone core distinguishes it from analogs with alternative fused systems:
Key Insight : The thiazolo ring in the target compound may confer unique electronic and steric properties compared to oxygen- or sulfur-only heterocycles in analogs.
Substituent Effects
Substituents on the acetamide group and aryl rings critically influence physicochemical and biological properties:
Key Insight : The 3-chlorophenyl group in the target compound balances lipophilicity and steric bulk, whereas analogs with trifluoromethyl () or piperazine () substituents exhibit divergent pharmacokinetic profiles.
Physicochemical Data
Melting points and spectroscopic data highlight structural differences:
Key Insight : The target compound’s tricyclic core would produce distinct NMR splitting patterns compared to bicyclic analogs like ’s pyrazolo-pyridine.
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Construction of the pyrazolo-thiazolo-pyrimidinone core via cyclization of chlorophenyl derivatives with thioacetamide intermediates.
- Step 2: Acylation of the core structure using α-chloroacetamide derivatives under reflux conditions in solvents like dichloromethane or DMF.
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization for high purity (>95%) .
Q. How is structural confirmation performed for this compound?
Methodological Answer: Analytical techniques include:
- 1H/13C NMR: Assign protons (e.g., aromatic signals at δ 7.2–8.1 ppm) and carbons in the fused heterocyclic framework.
- IR Spectroscopy: Identify carbonyl stretches (~1680 cm⁻¹ for the 4-oxo group) and amide bonds (~1650 cm⁻¹).
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₇ClN₆O₂S: 469.08) .
Q. What biological assays are used to evaluate its activity?
Methodological Answer: Common assays include:
- Enzyme Inhibition: Measure IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based assays.
- Cytotoxicity Screening: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
Q. What functional groups dictate its reactivity?
Methodological Answer: Key reactive sites:
- Thioamide (–S–CO–NH–): Prone to oxidation (e.g., with H₂O₂ to sulfoxide derivatives).
- Pyrimidinone (4-oxo group): Participates in nucleophilic substitutions (e.g., with amines under basic conditions) .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
Methodological Answer: Critical parameters:
- Solvent Optimization: Replace DMF with acetonitrile to reduce side reactions.
- Catalyst Screening: Use Pd/C (5% wt) for Suzuki couplings to improve aryl group incorporation (yield ↑20%).
- Temperature Control: Maintain 60–70°C during cyclization to prevent decomposition .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer: Strategies include:
- Assay Standardization: Validate cell viability protocols (e.g., ATP-based assays vs. MTT) to reduce variability.
- Structural Analog Comparison: Compare with analogs (e.g., triazolo-pyrimidine derivatives) to identify SAR trends (see Table 1) .
Table 1: Structural Analogs and Bioactivity Trends
| Compound Modification | IC₅₀ (EGFR, nM) | Cytotoxicity (HeLa, µM) |
|---|---|---|
| 3-Chlorophenyl substituent | 48 ± 3 | 12 ± 1 |
| 4-Fluorophenyl analog | 62 ± 5 | 18 ± 2 |
| Thioamide → Sulfone derivative | 120 ± 10 | >50 |
Q. What computational approaches predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 1M17 for EGFR). Key interactions:
- Hydrogen bonding between the 4-oxo group and Lys721.
- π-π stacking of the chlorophenyl ring with Phe723 .
Q. How to address solubility limitations in in vivo studies?
Methodological Answer:
Q. What strategies mitigate scale-up challenges during purification?
Methodological Answer:
- Chromatography Optimization: Gradient elution (hexane → ethyl acetate) on prep-HPLC for >99% purity.
- Crystallization Screening: Use ethanol/water (70:30) for high-yield crystal formation .
Q. How to design SAR studies for improved pharmacokinetics?
Methodological Answer:
- Substituent Variation: Replace the 3-chlorophenyl group with 3-fluoro-4-methoxy analogs to enhance metabolic stability.
- Bioisosteric Replacement: Substitute the thiazolo ring with oxadiazole to reduce hepatic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
